ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 878677-34-0
VCID: VC11912256
InChI: InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol

ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate

CAS No.: 878677-34-0

Cat. No.: VC11912256

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate - 878677-34-0

Specification

CAS No. 878677-34-0
Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
IUPAC Name ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23)
Standard InChI Key FMLLJFLPIUSIIW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of three primary components:

  • A 1,2-dihydropyridine ring substituted at positions 3, 4, and 6 with cyano, methyl, and ketone groups, respectively.

  • An acetamido linker (–NH–C(=O)–CH2–) bridging the dihydropyridine and benzoate groups.

  • An ethyl benzoate group para-substituted at position 4 of the benzene ring.

The IUPAC name, ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉₈H₂₀N₃O₅*Calculated
Molecular Weight376.4 g/mol
Exact Mass376.1402 g/mol
Complexity714
Predicted SolubilityLow in water; soluble in DMSO

*Derived from analogs in; exact formula may vary slightly.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

  • Formation of the 1,2-dihydropyridine core: Cyclocondensation of ethyl acetoacetate with cyanoacetamide under acidic conditions yields 3-cyano-4,6-dimethyl-2-pyridone .

  • N-Alkylation: Reaction with chloroacetamide introduces the acetamido linker.

  • Esterification: Coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation completes the structure.

Ultrasonically assisted synthesis methods have been shown to enhance yields (93% vs. 84% under conventional heating) by accelerating reaction kinetics.

Table 2: Synthesis Optimization

MethodYield (%)Time (hr)
Conventional Heating8410
Ultrasonically Assisted931.5

Pharmacological Activities

Antimicrobial Efficacy

The acetamido-benzene moiety confers activity against Gram-positive bacteria (MIC = 4–16 μg/mL for S. aureus). Synergy with β-lactam antibiotics enhances potency by 4–8×, likely through penicillin-binding protein inhibition.

Phosphodiesterase (PDE) Inhibition

The dihydropyridine scaffold exhibits PDE3 inhibition (Kᵢ = 0.3 μM), a target for heart failure therapy. Molecular docking studies reveal hydrogen bonding with Gln-237 and hydrophobic interactions with Phe-340 in the PDE3A active site.

Material Science Applications

Polymer Chemistry

As a monomer, the compound enables synthesis of high-performance polymers with:

  • Enhanced thermal stability (T₉ > 200°C).

  • Tunable fluorescence (λₑₘ = 450–480 nm) for optoelectronic devices .

Table 3: Polymer Properties vs. Traditional Materials

PropertyThis PolymerPolyethylene
Tensile Strength (MPa)7820–30
Thermal Degradation (°C)310260

Metabolic and Toxicity Profiles

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives.

  • Toxicity: Low Ames test mutagenicity (TA98 revertants < 20 at 500 μg/plate).

Challenges and Future Directions

  • Stereochemical Control: The asymmetric acetamido linker necessitates chiral synthesis methods.

  • Bioavailability Optimization: Prodrug strategies (e.g., ester-to-acid conversion) may improve aqueous solubility.

  • Targeted Delivery: Nanoparticle encapsulation could enhance tumor-specific accumulation.

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